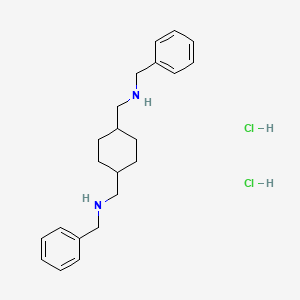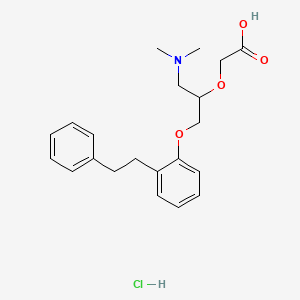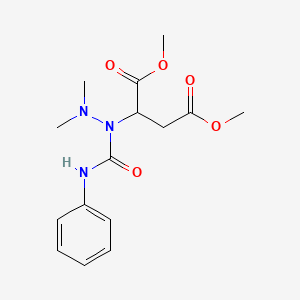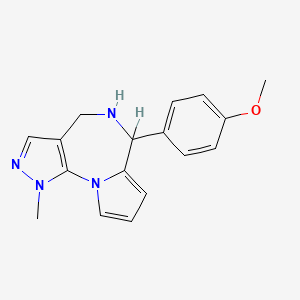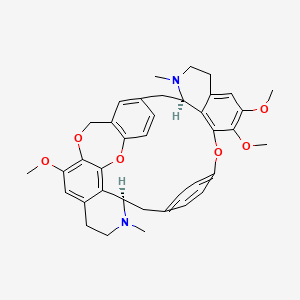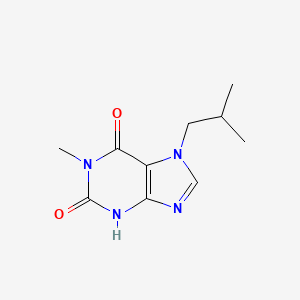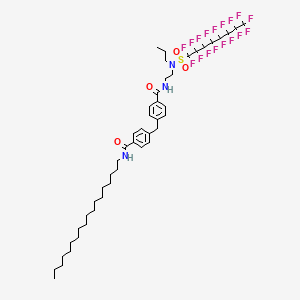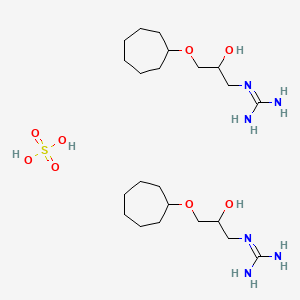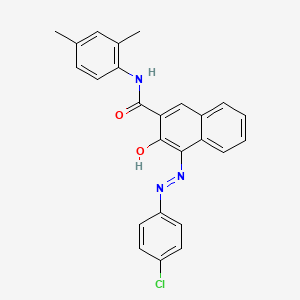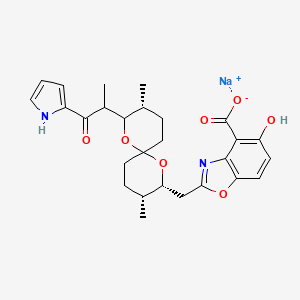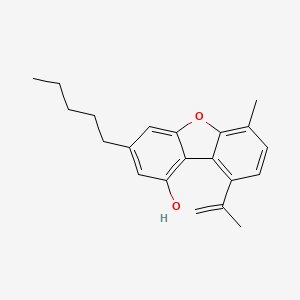
Dehydrocannabifuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrocannabifuran is a phytocannabinoid found in Cannabis sativa L. It is a naturally occurring compound that has garnered interest due to its structural similarity to other well-known cannabinoids. This compound is part of a diverse group of isoprenylated resorcinyl polyketides, which are known for their various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocannabifuran can be synthesized through the aromatization of the menthyl moiety of cannabielsoin to yield the thymyl moiety of this compound . This process involves specific reaction conditions that facilitate the transformation of the chemical structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is typically isolated from aged samples of hashish or cannabis smoke condensate . The compound is available as an analytical reference standard, often in a solution of acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Dehydrocannabifuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.
Scientific Research Applications
Dehydrocannabifuran has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reference standard for analytical purposes. It helps in the identification and quantification of cannabinoids in various samples .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with cannabinoid receptors makes it a candidate for further exploration in medical research .
Industry: In the industrial sector, this compound is used in the development of new products and formulations that leverage its unique properties. Its role in the cannabis industry is particularly noteworthy .
Mechanism of Action
The mechanism of action of dehydrocannabifuran involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are widely distributed in the central nervous system and peripheral tissues. This compound mimics the effects of endogenous cannabinoids, leading to various biological responses .
Comparison with Similar Compounds
- Cannabifuran
- Cannabioxepane
- Cannabicoumaronone
These compounds share a common core structure but differ in their specific functional groups and biological effects .
Properties
CAS No. |
56154-59-7 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-methyl-3-pentyl-9-prop-1-en-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H24O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-12,22H,2,5-8H2,1,3-4H3 |
InChI Key |
NAGBBYZBIQVPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


